molecular formula C23H20FNO2 B14323920 4-Cyano-3-fluorophenyl 6-pentylnaphthalene-2-carboxylate CAS No. 105883-97-4

4-Cyano-3-fluorophenyl 6-pentylnaphthalene-2-carboxylate

Cat. No.: B14323920
CAS No.: 105883-97-4
M. Wt: 361.4 g/mol
InChI Key: CUEJASLTTBTMRR-UHFFFAOYSA-N
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Description

4-Cyano-3-fluorophenyl 6-pentylnaphthalene-2-carboxylate is an organic compound with a complex structure that includes a cyano group, a fluorine atom, and a naphthalene core

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 4-Cyano-3-fluorophenyl 6-pentylnaphthalene-2-carboxylate typically involves multi-step organic reactions. One common method is the Suzuki–Miyaura coupling reaction, which is widely used for forming carbon-carbon bonds. This reaction involves the coupling of an aryl halide with an organoboron compound in the presence of a palladium catalyst . The reaction conditions are generally mild and can tolerate various functional groups.

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the production process. The choice of solvents, catalysts, and purification methods are optimized to ensure the scalability and cost-effectiveness of the production.

Chemical Reactions Analysis

Types of Reactions

4-Cyano-3-fluorophenyl 6-pentylnaphthalene-2-carboxylate can undergo various chemical reactions, including:

    Oxidation: This reaction involves the addition of oxygen or the removal of hydrogen. Common oxidizing agents include potassium permanganate and chromium trioxide.

    Reduction: This reaction involves the addition of hydrogen or the removal of oxygen. Common reducing agents include lithium aluminum hydride and sodium borohydride.

    Substitution: This reaction involves the replacement of one functional group with another. Common reagents include halogens and nucleophiles.

Common Reagents and Conditions

The reactions typically require specific reagents and conditions to proceed efficiently. For example, the Suzuki–Miyaura coupling reaction requires a palladium catalyst, a base (such as potassium carbonate), and an appropriate solvent (such as toluene or ethanol) .

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation reactions may yield carboxylic acids, while reduction reactions may yield alcohols.

Scientific Research Applications

4-Cyano-3-fluorophenyl 6-pentylnaphthalene-2-carboxylate has several scientific research applications, including:

Mechanism of Action

The mechanism of action of 4-Cyano-3-fluorophenyl 6-pentylnaphthalene-2-carboxylate involves its interaction with specific molecular targets and pathways. The cyano and fluorine groups can influence the compound’s reactivity and binding affinity. The naphthalene core provides a rigid structure that can interact with various biological targets, such as enzymes and receptors .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

4-Cyano-3-fluorophenyl 6-pentylnaphthalene-2-carboxylate is unique due to its combination of functional groups and the naphthalene core

Properties

CAS No.

105883-97-4

Molecular Formula

C23H20FNO2

Molecular Weight

361.4 g/mol

IUPAC Name

(4-cyano-3-fluorophenyl) 6-pentylnaphthalene-2-carboxylate

InChI

InChI=1S/C23H20FNO2/c1-2-3-4-5-16-6-7-18-13-19(9-8-17(18)12-16)23(26)27-21-11-10-20(15-25)22(24)14-21/h6-14H,2-5H2,1H3

InChI Key

CUEJASLTTBTMRR-UHFFFAOYSA-N

Canonical SMILES

CCCCCC1=CC2=C(C=C1)C=C(C=C2)C(=O)OC3=CC(=C(C=C3)C#N)F

Origin of Product

United States

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